molecular formula C15H20N2O5 B15082072 Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate CAS No. 19814-60-9

Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate

Cat. No.: B15082072
CAS No.: 19814-60-9
M. Wt: 308.33 g/mol
InChI Key: WOBDOPGGSAELPK-UHFFFAOYSA-N
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Description

Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate is a complex organic compound that features a pyridine ring, an acetamido group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate typically involves the reaction of diethyl malonate with 2-bromomethyl pyridine and acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or pyridine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols.

Scientific Research Applications

Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester that lacks the acetamido and pyridine groups.

    Pyridine-2-carboxylic acid: Contains the pyridine ring but lacks the ester and acetamido functionalities.

    Acetamidomalonate: Similar structure but without the pyridine ring.

Uniqueness

Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

diethyl 2-acetamido-2-(pyridin-2-ylmethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-4-21-13(19)15(17-11(3)18,14(20)22-5-2)10-12-8-6-7-9-16-12/h6-9H,4-5,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBDOPGGSAELPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=N1)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623659
Record name Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19814-60-9
Record name Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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